molecular formula C11H19N3 B13149854 2-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

2-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B13149854
M. Wt: 193.29 g/mol
InChI Key: OXTULOHJLVDWTG-UHFFFAOYSA-N
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Description

2-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and acyl chlorides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole core.

Mechanism of Action

The mechanism of action of 2-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like JAK3 and STAT5, affecting cellular proliferation and immune responses . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its specific butyl substitution, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-butyl-4,5,6,7-tetrahydroindazol-3-amine

InChI

InChI=1S/C11H19N3/c1-2-3-8-14-11(12)9-6-4-5-7-10(9)13-14/h2-8,12H2,1H3

InChI Key

OXTULOHJLVDWTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2CCCCC2=N1)N

Origin of Product

United States

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